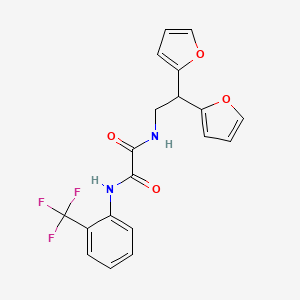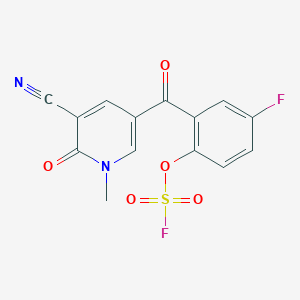
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine, commonly known as CF3DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3DPA is a heterocyclic compound that belongs to the pyridine family and contains a cyano group, a methyl group, and a fluorosulfonyloxybenzoyl group.
Mecanismo De Acción
The mechanism of action of CF3DPA is not fully understood. However, it is believed that CF3DPA exerts its biological activity by interacting with specific enzymes or receptors. In the case of anticancer activity, CF3DPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CF3DPA has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CF3DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CF3DPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been shown to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3DPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of more complex molecules. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions. CF3DPA can also be used as a fluorescent probe for the detection of metal ions in aqueous solutions.
However, CF3DPA also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. The synthesis of CF3DPA requires the use of hazardous chemicals such as trifluoromethanesulfonyl chloride, which can pose a safety risk to researchers.
Direcciones Futuras
For the study of CF3DPA include further optimization of CF3DPA-based MOFs and modification of CF3DPA for improved fluorescence properties.
Métodos De Síntesis
The synthesis of CF3DPA involves the reaction of 2-cyano-5-(5-fluoro-2-hydroxybenzoyl)-1-methylpyridine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at low temperature and yields CF3DPA as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
CF3DPA has shown potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, CF3DPA has been studied for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been studied for its antibacterial and antifungal activity.
In material science, CF3DPA has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions.
In analytical chemistry, CF3DPA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. The complex formed between CF3DPA and metal ions exhibits strong fluorescence, which can be used for the quantitative determination of metal ions in aqueous solutions.
Propiedades
IUPAC Name |
3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O5S/c1-18-7-9(4-8(6-17)14(18)20)13(19)11-5-10(15)2-3-12(11)23-24(16,21)22/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYREOVBKHZAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)
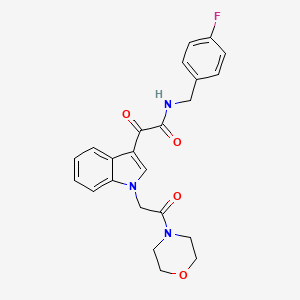
![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)
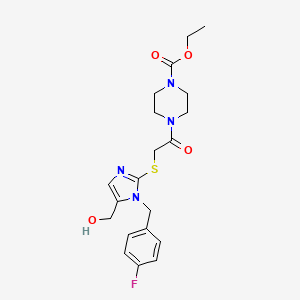
![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)
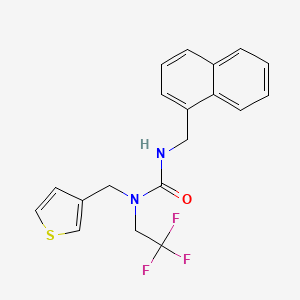
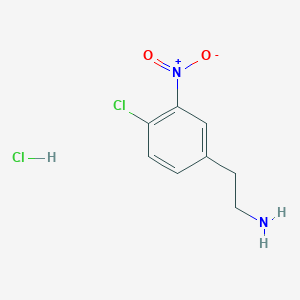
![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)

![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
